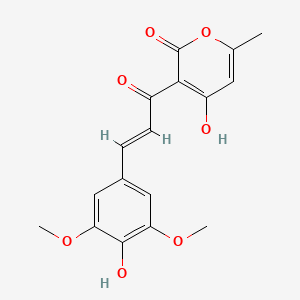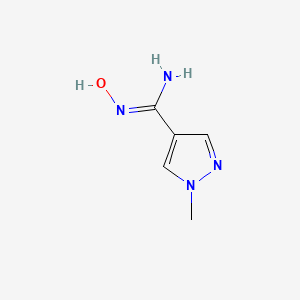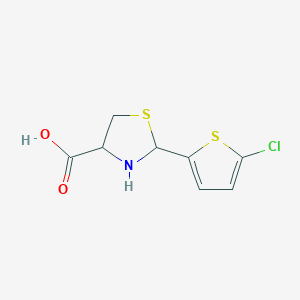
Suptopin-2
Vue d'ensemble
Description
Molecular Structure Analysis
The SMILES string for Suptopin-2 isCOc1cc(\\C=C\\C(=O)C2=C(O)C=C(C)OC2=O)cc(OC)c1O . The InChI is 1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ . Physical And Chemical Properties Analysis
Suptopin-2 is a solid substance that is soluble in DMSO . It has a molecular weight of 332.30 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Detection in Multi-Herbal Tea
Suptopin-2 has been identified in the context of sulfonylureas (SUs), which are anti-diabetic drugs. A study developed a monoclonal antibody recognizing various SUs, including Suptopin-2, to detect their illegal adulteration in multi-herbal tea. The developed assay demonstrated effective screening for SUs adulteration in these products (Xie et al., 2021).
Role in Metabolic Disorders
In a broader context of metabolic disorders, peptides like Suptopin-2 have been studied for their therapeutic potential. For instance, the novel peptide CHM-273S, derived from milk hydrolysate, shows promise for treating obesity and type 2 diabetes (T2D). These peptides, possibly including Suptopin-2, might regulate key metabolic pathways and offer new approaches to managing these conditions (Mitkin et al., 2022).
Neuropharmacological Applications
Studies on serotonin modulators, which might include Suptopin-2, highlight their potential for treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. These substances act on specific receptors in the central nervous system, offering novel therapeutic pathways (Jůza et al., 2020).
Renin-Angiotensin System Modulation
Suptopin-2, as a peptide, may also be relevant in studies exploring the renin-angiotensin system (RAS). Research on angiotensin II, a peptide hormone, and its analogs has led to significant advancements in hypertension treatment. This indicates the potential role of peptide-based substances like Suptopin-2 in managing cardiovascular diseases (Matsoukas et al., 2021).
Tryptophan-Derived Molecules in Health
Tryptophan metabolism, to which Suptopin-2 may be related, is critical in numerous physiological processes. Tryptophan-derived molecules like melatonin and serotonin play significant roles in sleep regulation, mood, and cognitive function. This suggests the potential of Suptopin-2 in managing conditions related to tryptophan metabolism (Kałużna-Czaplińska et al., 2019).
Potential in Treating Obesity and Diabetes
Leptin, a hormone involved in regulating metabolism and food intake, has been studied extensively. Since Suptopin-2 is a peptide, it could potentially interact with leptin pathways, offering new insights into obesity and type 2 diabetes treatment. Research in this area focuses on understanding leptin resistance and developing therapies to counteract it (Friedman, 2019).
Mécanisme D'action
Target of Action
Suptopin-2 is primarily targeted at Topoisomerase II , a crucial enzyme involved in DNA replication . This enzyme plays a significant role in disentangling intertwined sister chromatids after chromosome replication .
Mode of Action
Suptopin-2 acts as a suppressor of Topoisomerase II inhibition . It reverses cell cycle arrest, effectively bypassing the checkpoint function . This interaction with its target leads to distinct effects on cell cycle progression and microtubule stability .
Biochemical Pathways
The primary biochemical pathway affected by Suptopin-2 is the cell cycle progression . It influences the nucleocytoplasmic transport of cyclin B1, a key protein involved in the regulation of the cell cycle . This modulation can lead to changes in microtubule stability .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution within the body
Result of Action
The action of Suptopin-2 results in the regulation of cell cycle progression and the stability of microtubules . It induces cell cycle arrest by regulating the nucleocytoplasmic transport of cyclin B1 . This can lead to changes in the structure and function of cells, potentially influencing cellular processes such as division and growth .
Action Environment
These can include factors such as age, genetic makeup, disease state, and interactions with other drugs . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Propriétés
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJIWTVFHYSKF-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716250 | |
| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suptopin-2 | |
CAS RN |
331852-66-5 | |
| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)

![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)

![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)



![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)